molecular formula C6H6N4O2 B13099632 Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B13099632
M. Wt: 166.14 g/mol
InChI Key: GFMVYXOYXNANIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl1-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl1-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of methyl cyanoacetate with hydrazine hydrate to form the triazole ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl1-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Methyl1-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl1-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    Methyl1-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate: A closely related compound with a different nitrogen arrangement in the triazole ring.

    Ethyl1-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate: An ethyl derivative with similar chemical properties.

Uniqueness: Methyl1-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate is unique due to its specific substitution pattern and the presence of both a nitrile and a carboxylate group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

methyl 2-(cyanomethyl)-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C6H6N4O2/c1-12-6(11)5-8-4-9-10(5)3-2-7/h4H,3H2,1H3

InChI Key

GFMVYXOYXNANIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NN1CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.